Trichodimerol

Descripción general

Descripción

Trichodimerol is a natural product first isolated from the fungus Trichoderma longibrachiatum. It is known for its anti-inflammatory properties, particularly its ability to inhibit the secretion of proinflammatory factors such as tumor necrosis factor-alpha and nitric oxide

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trichodimerol is typically isolated from the fermentation broth of Trichoderma longibrachiatum. The fermentation process involves culturing the fungus in a suitable medium, followed by extraction and purification using chromatographic techniques . The specific conditions for the fermentation and extraction processes can vary, but they generally involve maintaining the culture at optimal temperature and pH to maximize yield.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to ensure consistent production. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Trichodimerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with improved efficacy.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in this compound.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activity or improved stability .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Trichodimerol has been extensively studied for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages. The compound operates through pathways involving nuclear factor kappa B (NF-κB) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3) .

Case Study: Inhibition of Inflammatory Mediators

- Study Design : RAW264.7 macrophages were treated with this compound.

- Findings : Significant reductions in cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) were observed, indicating a robust anti-inflammatory response .

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including HL-60, U937, and T47D. The compound induces apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases .

Data Table: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 6.55 | ROS generation, caspase activation |

| U937 | 28.55 | Apoptosis induction |

| T47D | Not reported | Not specified |

Case Study: Induction of Apoptosis

- Study Design : HL-60 cells treated with varying concentrations of this compound.

- Results : Increased levels of activated caspases and ROS were noted, confirming the pro-apoptotic effects .

Biocontrol Agent

This compound is recognized for its potential as a biocontrol agent against fungal pathogens in agriculture. It promotes plant health by enhancing resistance to diseases through mechanisms such as mycoparasitism and competition for resources .

Data Table: Mechanisms of Action in Biocontrol

| Mechanism | Description |

|---|---|

| Mycoparasitism | Directly parasitizes pathogenic fungi |

| Nutrient Competition | Competes for nutrients and space with pathogens |

| Induction of Resistance | Stimulates plant defense mechanisms |

Plant Growth Promotion

In addition to its antifungal properties, this compound contributes to plant growth promotion by producing phytohormones and enhancing nutrient uptake .

Case Study: Plant Growth Stimulation

Mecanismo De Acción

Trichodimerol exerts its effects by inhibiting the nuclear transcription factor-kappaB and NOD-like receptor thermal protein domain associated protein 3 signaling pathways. This inhibition reduces the production of proinflammatory cytokines and other inflammatory mediators. Molecular docking studies have shown that this compound can directly bind to the Toll-like receptor 4-MD2 complex, obstructing the interaction between lipopolysaccharides and the receptor complex .

Comparación Con Compuestos Similares

- Dihydrotrichodimerol

- Tetrahydrothis compound

- Demethylthis compound

- Bisorbi-betanone

Comparison: this compound and its similar compounds, such as dihydrothis compound and tetrahydrothis compound, share a common structural framework but differ in their degree of hydrogenation and functional group modifications. These differences can significantly impact their biological activity and stability. This compound is unique due to its specific anti-inflammatory properties and its ability to inhibit multiple inflammatory pathways .

Actividad Biológica

Trichodimerol, a secondary metabolite isolated from the fungus Trichoderma longibrachiatum, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and cytotoxic properties. This article explores the compound's mechanisms of action, relevant case studies, and research findings that highlight its potential therapeutic applications.

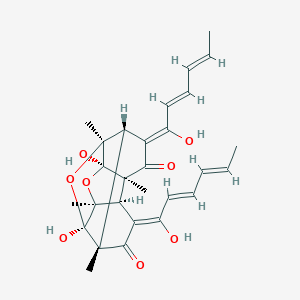

Chemical Structure

This compound is characterized by a unique pentacyclic structure, which contributes to its biological activity. Its molecular formula is , and it has been classified as a terpenoid. Understanding its chemical structure is crucial for elucidating its interaction with biological targets.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of key signaling pathways involved in inflammation.

- Inhibition of NF-κB Pathway : this compound obstructs the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is pivotal in regulating inflammatory responses. It does this by suppressing the phosphorylation of IκB and preventing its degradation, thereby inhibiting NF-κB translocation to the nucleus .

- NLRP3 Inflammasome Inhibition : The compound also inhibits the NOD-like receptor protein 3 (NLRP3) inflammasome pathway, which is crucial for the secretion of pro-inflammatory cytokines like IL-6 and TNF-α .

- Direct Interaction with TLR4-MD2 Complex : Molecular docking studies suggest that this compound can directly bind to the TLR4-MD2 complex, blocking lipopolysaccharide (LPS) interactions that trigger inflammatory signaling .

Experimental Findings

A study using LPS-induced RAW264.7 macrophages demonstrated that this compound significantly reduced nitric oxide (NO) and reactive oxygen species (ROS) production, as well as the secretion of pro-inflammatory cytokines IL-6 and TNF-α. The effective concentration range was identified as 5 to 120 μM, with notable reductions in inflammatory mediators observed at concentrations as low as 10 μM .

Cytotoxic Activity

This compound has also shown promising cytotoxic effects against various cancer cell lines.

Case Studies

- HL-60 Cell Line : Research indicated that this compound exhibits strong cytotoxicity against HL-60 leukemia cells with an IC50 value of approximately 6.55 μM. The compound induced apoptosis in a dose-dependent manner, significantly increasing levels of activated caspase-3/7 and promoting cell cycle arrest at the sub-G1 phase .

- Mechanisms of Apoptosis : The apoptotic effects were linked to increased ROS production and activation of MAPK pathways, particularly p38 MAPK, while inhibiting ERK signaling . Flow cytometry analysis confirmed that treatment with this compound led to a marked increase in apoptotic cells.

Summary of Biological Activities

Propiedades

IUPAC Name |

(1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOUJHGWJJEVMF-SZJYFORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.